molecular formula C11H13NO2 B2627739 1-(Isoindolin-2-yl)-2-methoxyethanone CAS No. 1342999-31-8

1-(Isoindolin-2-yl)-2-methoxyethanone

Cat. No.: B2627739
CAS No.: 1342999-31-8
M. Wt: 191.23
InChI Key: YKLSSIAVMWZICO-UHFFFAOYSA-N
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Description

1-(Isoindolin-2-yl)-2-methoxyethanone is a chemical compound characterized by the presence of an isoindoline ring attached to a methoxyethanone group

Mechanism of Action

Target of Action

Isoindoline derivatives have been found to interact with the dopamine receptor d2 . This suggests that 1-(Isoindolin-2-yl)-2-methoxyethanone may also interact with similar receptors or proteins.

Mode of Action

Isoindoline derivatives have been shown to interact with the dopamine receptor d2 . This interaction could potentially lead to changes in the receptor’s activity, affecting the transmission of dopamine signals in the brain.

Biochemical Pathways

Given the potential interaction with dopamine receptor d2, it is plausible that the compound could influence dopamine signaling pathways . These pathways play crucial roles in various physiological processes, including motor control, reward, and reinforcement.

Pharmacokinetics

Isoindoline derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters

Result of Action

One isoindoline derivative was evaluated in vivo in a parkinsonism mouse model and was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that this compound may have similar effects.

Action Environment

The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline derivatives has been underscored . This suggests that the synthesis and application of this compound may also be influenced by environmental factors.

Safety and Hazards

The safety and hazards associated with “1-(Isoindolin-2-yl)-2-methoxyethanone” are not explicitly mentioned in the available literature .

Future Directions

The future directions for research on “1-(Isoindolin-2-yl)-2-methoxyethanone” and related compounds could involve further exploration of their synthesis, characterization, and potential applications . For instance, histone deacetylase inhibitors, which are structurally related to “this compound”, are being studied as therapeutic targets for peripheral T-cell lymphoma (PTCL) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Isoindolin-2-yl)-2-methoxyethanone typically involves the reaction of isoindoline derivatives with methoxyethanone precursors. One common method includes the condensation of isoindoline with methoxyacetyl chloride under basic conditions, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Properties

IUPAC Name

1-(1,3-dihydroisoindol-2-yl)-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-8-11(13)12-6-9-4-2-3-5-10(9)7-12/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLSSIAVMWZICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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